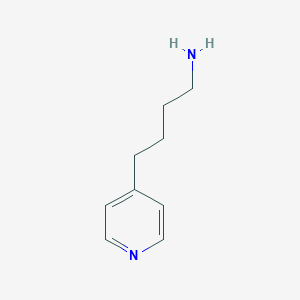![molecular formula C16H12N4S B182037 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-20-2](/img/structure/B182037.png)
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolo-thiadiazoles and has been studied extensively for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects
Studies have reported that this compound exhibits significant biochemical and physiological effects. For instance, this compound has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, it has been reported to possess significant anti-inflammatory activity, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit significant activity against various pathogens and may have potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
The study of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still in its early stages, and there is a lot of potential for future research. Some of the future directions for the study of this compound may include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of various diseases.
2. Studying the mechanism of action of this compound to better understand its biological activity.
3. Developing new synthesis methods for this compound to improve its solubility and other properties.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
5. Studying the toxicological effects of this compound to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Although the study of this compound is still in its early stages, there is a lot of potential for future research, and it may have significant implications for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2-phenyl-1,3-thiazolidin-4-one with hydrazine hydrate to form 2-phenyl-1,3,4-thiadiazol-5(2H)-one. This intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
93073-20-2 |
|---|---|
Fórmula molecular |
C16H12N4S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-benzyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)11-14-17-18-16-20(14)19-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
AORWHAJFRSFJFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



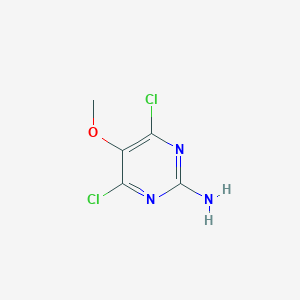

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

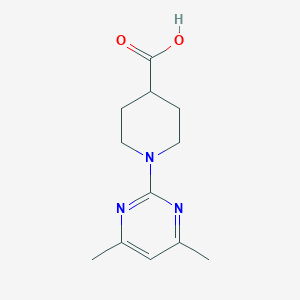
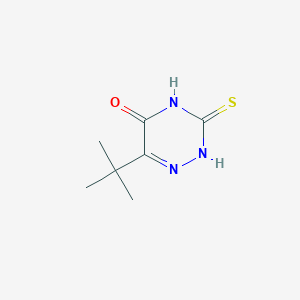

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
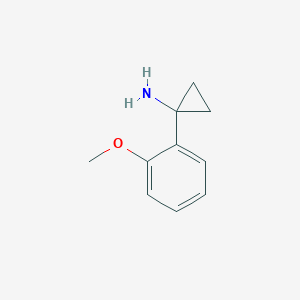

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
